molecular formula C24H32ClFN2O B12349854 N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide,monohydrochloride CAS No. 2748624-06-6

N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide,monohydrochloride

Katalognummer: B12349854
CAS-Nummer: 2748624-06-6
Molekulargewicht: 419.0 g/mol
InChI-Schlüssel: FYMVJPVFTODOCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide,monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide,monohydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenethyl Group: The phenethyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Pentanamide Moiety: The pentanamide group is introduced through an amide bond formation reaction.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide,monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Potential therapeutic applications, including as an analgesic or anesthetic.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide,monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biological pathways, leading to its pharmacological effects. The exact molecular targets and pathways involved would require further research and validation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide
  • N-(2-bromophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide
  • N-(2-methylphenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide

Uniqueness

N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide,monohydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic and pharmacodynamic properties. Fluorine atoms can enhance the metabolic stability and binding affinity of the compound to its target.

Eigenschaften

CAS-Nummer

2748624-06-6

Molekularformel

C24H32ClFN2O

Molekulargewicht

419.0 g/mol

IUPAC-Name

N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide;hydrochloride

InChI

InChI=1S/C24H31FN2O.ClH/c1-2-3-13-24(28)27(23-12-8-7-11-22(23)25)21-15-18-26(19-16-21)17-14-20-9-5-4-6-10-20;/h4-12,21H,2-3,13-19H2,1H3;1H

InChI-Schlüssel

FYMVJPVFTODOCZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.